6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-10-4-2-9(3-5-10)12-6-16-8-15-13(14(17)18)11(16)7-20-12/h2-5,8,12H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAYPXDTQPCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of an intermediate oxazine ring, followed by the introduction of the imidazole moiety through cyclization reactions. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or other parts of the molecule.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Structural characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[5,1-c][1,4]oxazines exhibit promising antibacterial and antifungal properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range from 2 to 32 µg/mL, indicating their potential as therapeutic agents against resistant strains of bacteria.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it can inhibit cell proliferation in several cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest . The presence of the methoxy group on the phenyl ring is believed to enhance its activity by improving lipophilicity and cellular uptake.
Neurological Disorders
One of the notable applications of compounds similar to this compound is in the treatment of neurological disorders such as Alzheimer's disease. These compounds have been reported to inhibit enzymes like BACE1 (beta-site APP cleaving enzyme), which play a crucial role in the formation of amyloid plaques associated with Alzheimer's . This inhibition could potentially slow down disease progression.
Metabolic Disorders
Additionally, there is evidence that these compounds may be beneficial in managing metabolic disorders such as type 2 diabetes by modulating pathways involved in insulin signaling and glucose metabolism . Their role in reducing inflammation and oxidative stress further supports their therapeutic potential.
Case Study 1: Antibacterial Efficacy
In a study evaluating various imidazo[5,1-c][1,4]oxazine derivatives for antibacterial activity, the compound was tested against clinical isolates of Klebsiella pneumoniae and Acinetobacter baumannii. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL . This suggests that modifications to the imidazo structure can lead to enhanced antimicrobial properties.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of similar compounds on breast cancer cell lines (MCF-7). The results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers . This highlights the potential for developing new cancer therapies based on this chemical scaffold.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid would depend on its specific interactions with molecular targets. For example, if the compound is being investigated as a drug, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid include other imidazo-oxazine derivatives and related heterocyclic compounds. Examples might include:
- 6-(4-Methoxyphenyl)-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
- 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and oxazine rings. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 342.4 g/mol. Its structure features an imidazo[5,1-c][1,4]oxazine core substituted with a methoxyphenyl group, which may enhance its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : The compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies indicate that it can selectively induce apoptosis in tumor cells while sparing normal cells. For instance, a study reported that derivatives of imidazo compounds showed IC50 values significantly lower against cancerous cells compared to non-cancerous cells, suggesting a promising therapeutic index .
- Mechanism of Action : The proposed mechanism involves the disruption of cellular processes critical for tumor growth. This includes interference with DNA synthesis and induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:
- Cytotoxicity Assays : In a study assessing the cytotoxicity of various oxadiazole derivatives, compounds similar to the target compound were shown to have selective cytotoxicity against murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). Notably, some derivatives had selectivity indices indicating they were three to four times more potent against tumor cells than normal cells .
- Antimicrobial Activity : Although primarily studied for anticancer properties, related compounds have also demonstrated antimicrobial activity against various bacterial strains. This suggests that the compound may possess broad-spectrum activity that warrants further exploration .
- Pharmacological Profiles : A comprehensive review highlighted that imidazo compounds often exhibit multiple pharmacological activities including anti-inflammatory and analgesic effects. This multifaceted action could make this compound a candidate for treating various conditions beyond cancer .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid?
- Methodological Answer : The synthesis of imidazo-oxazine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, imidazo[4,5-c]pyridine cores are synthesized via cyclization of 2-aminopyridine derivatives with aldehydes under acidic/basic conditions . For the target compound, a plausible route includes:
Core Formation : React 4-methoxyphenyl-substituted precursors with a carbonyl source to form the oxazine ring.
Carboxylic Acid Introduction : Use oxidation (e.g., KMnO₄ or RuO₄) or hydrolysis of nitrile/ester intermediates.
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or tautomeric forms. To address this:
- Purification : Use preparative HPLC with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) to isolate pure fractions .
- Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation (e.g., resolving imidazole ring conformations) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like kinases or GPCRs. For example:
Q. How do substituents on the imidazo-oxazine core influence solubility and bioavailability?
- Methodological Answer : Systematically modify the 4-methoxyphenyl group and measure physicochemical properties:
- LogP : Determine via shake-flask method or HPLC retention time.
- Solubility : Test in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy.
- Case Study : Replacing methoxy with trifluoromethyl (as in structurally similar imidazoles) increases lipophilicity but may reduce aqueous solubility .
Q. What experimental designs mitigate side reactions during functionalization of the oxazine ring?
- Methodological Answer : To minimize byproducts (e.g., ring-opening or over-oxidation):
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during alkylation .
- Catalytic Conditions : Use Pd(OAc)₂ with ligands (e.g., XPhos) for selective cross-couplings .
- Data Analysis : Track reaction progress via LC-MS and optimize using Design of Experiments (DoE) software .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or compound stability. Steps include:
Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .
- Example : Imidazo-oxazine derivatives hydrolyze under acidic conditions, necessitating enteric coatings for oral delivery .
Methodological Tools
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
